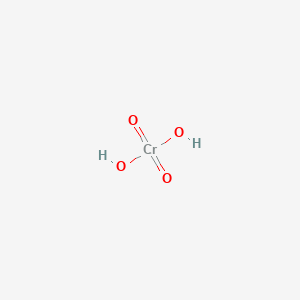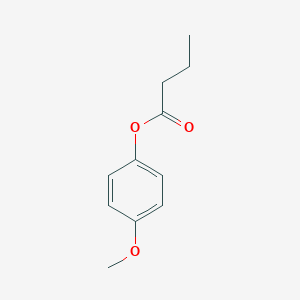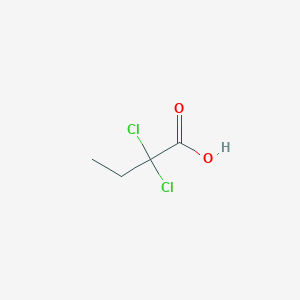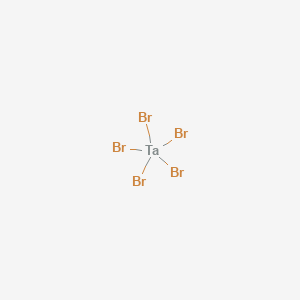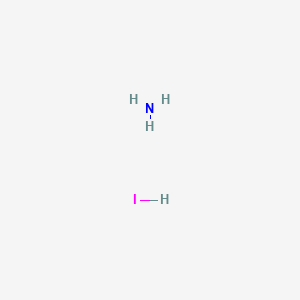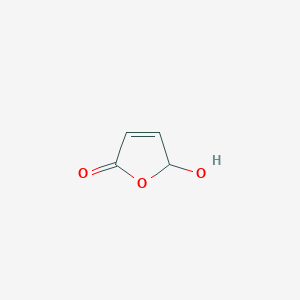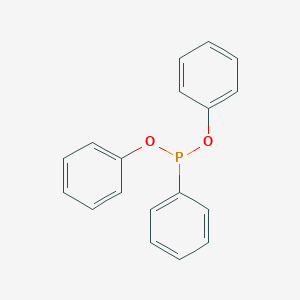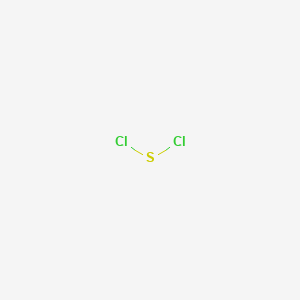
Cobalt telluride
Vue d'ensemble
Description
Cobalt telluride is a binary compound composed of cobalt and tellurium. It is known for its unique physical and chemical properties, which make it a valuable material in various scientific and industrial applications. This compound exhibits strong metallic characteristics and high conductivity, making it an excellent candidate for use in electrocatalysis and energy storage devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt telluride can be synthesized using several methods, including hydrothermal synthesis, chemical vapor deposition, and electrodeposition.
Hydrothermal Synthesis: This method involves reacting cobalt salts with tellurium sources in an aqueous solution at high temperatures and pressures.
Chemical Vapor Deposition: In this method, cobalt and tellurium precursors are vaporized and then deposited onto a substrate to form this compound thin films.
Electrodeposition: This technique involves the electrochemical reduction of cobalt and tellurium ions onto a conductive substrate.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal synthesis or chemical vapor deposition due to their scalability and ability to produce high-purity materials. These methods are optimized to ensure consistent quality and yield, making them suitable for commercial applications .
Analyse Des Réactions Chimiques
Cobalt telluride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form cobalt oxide and tellurium dioxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: this compound can be reduced using hydrogen gas to produce elemental cobalt and tellurium. This reaction is often carried out at high temperatures.
Substitution: this compound can undergo substitution reactions with other chalcogenides, such as sulfur or selenium, to form mixed chalcogenide compounds.
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Chalcogenide sources (e.g., sulfur or selenium) in a suitable solvent under controlled conditions.
Major Products Formed:
Oxidation: Cobalt oxide and tellurium dioxide.
Reduction: Elemental cobalt and tellurium.
Substitution: Mixed chalcogenide compounds (e.g., cobalt sulfide-telluride or cobalt selenide-telluride).
Applications De Recherche Scientifique
Cobalt telluride has a wide range of scientific research applications due to its unique properties.
Electrocatalysis: this compound is used as an electrocatalyst for the reduction of carbon dioxide to value-added chemicals, such as acetic acid and formic acid.
Energy Storage: this compound is used in the fabrication of high-performance supercapacitors and lithium-ion batteries.
Photocatalysis: this compound is employed in photocatalytic applications for the conversion of carbon dioxide to methanol.
Magnetic Materials: this compound exhibits tunable magnetism, making it suitable for use in magnetic storage devices and spintronic applications.
Mécanisme D'action
The mechanism by which cobalt telluride exerts its effects is primarily related to its electronic structure and surface properties.
Electrocatalysis: In electrocatalytic applications, this compound facilitates the reduction of carbon dioxide by providing active sites for the adsorption and activation of carbon dioxide molecules.
Energy Storage: In energy storage devices, this compound’s high conductivity and surface area enable rapid charge transfer and storage.
Comparaison Avec Des Composés Similaires
- Cobalt selenide
- Cobalt sulfide
- Nickel telluride
- Iron telluride
Cobalt telluride’s unique combination of high conductivity, stability, and catalytic activity makes it a valuable material in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its wide range of applications in electrocatalysis, energy storage, and photocatalysis highlight its significance in advancing technology and addressing global challenges.
Propriétés
IUPAC Name |
tellanylidenecobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXKWLMXEDWEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoTe | |
| Record name | cobalt(II) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065172 | |
| Record name | Cobalt telluride (CoTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12017-13-9 | |
| Record name | Cobalt telluride (CoTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12017-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt telluride (CoTe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt telluride (CoTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt telluride (CoTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


